molecular formula C8H12ClNO2S B1379191 (1-Cyanocyclohexyl)methanesulfonyl chloride CAS No. 1461715-46-7

(1-Cyanocyclohexyl)methanesulfonyl chloride

Cat. No.: B1379191
CAS No.: 1461715-46-7
M. Wt: 221.71 g/mol
InChI Key: XHNFLTZGFSUUAJ-UHFFFAOYSA-N
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Description

(1-Cyanocyclohexyl)methanesulfonyl chloride is a chemical reagent with the molecular formula C₈H₁₂ClNO₂S and a molecular weight of 221.70 g/mol . Its structure features a cyclohexyl ring substituted with a cyano group (-C#N) and a methanesulfonyl chloride (-CH₂S(=O)₂Cl) moiety, making it a potential versatile intermediate in organic synthesis and medicinal chemistry research. As a sulfonyl chloride derivative, this compound is expected to be highly reactive, particularly in reactions with nucleophiles such as amines and alcohols to form sulfonamides or sulfonate esters, respectively. These functional groups are crucial in the development of pharmaceutical compounds and other specialty chemicals. Researchers can leverage this reactivity to introduce the (1-cyanocyclohexyl)methanesulfonyl group into target molecules. Safety and Handling: This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. Sulfonyl chlorides are typically moisture-sensitive and require careful handling. While specific safety data for this compound is not fully available in the search results, a related compound, (1-Cyanocyclopropyl)methanesulfonyl chloride, is classified with the signal word "Danger" and carries hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), and H331 (Toxic if inhaled) . It is strongly recommended to consult the Safety Data Sheet (SDS) prior to use. Appropriate personal protective equipment (PPE) and engineering controls are essential. Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(1-cyanocyclohexyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2S/c9-13(11,12)7-8(6-10)4-2-1-3-5-8/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNFLTZGFSUUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-46-7
Record name (1-cyanocyclohexyl)methanesulfonyl chloride
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Preparation Methods

Photochemical Gas-Phase Synthesis from Methane, Sulfur Dioxide, and Chlorine

  • This method involves reacting methane, sulfur dioxide, and chlorine gases in a tubular reactor under irradiation by light (wavelength ~200-600 nm, e.g., mercury or xenon lamps, or sunlight) at low temperatures (10-15 °C) without solvents or catalysts.
  • The reaction proceeds via a gas-phase radical mechanism producing high-purity methanesulfonyl chloride.
  • Optimal molar ratios are methane:chlorine = 1.1-2:1 and sulfur dioxide:chlorine = 1.1-3:1.
  • The reaction time ranges from 3 to 4.5 hours with continuous gas feed and light exposure.
  • The product is collected by condensation and purified by distillation.
  • Advantages include avoidance of methyl mercaptan (which has a strong odor and is expensive) and use of abundant raw materials like natural gas and sulfur dioxide (a byproduct of petroleum desulfurization).
  • Yield of pure methanesulfonyl chloride can reach approximately 65-75% based on chlorine gas input.
Parameter Value/Condition
Methane flow rate 33 ml/min
Sulfur dioxide flow 50 ml/min
Chlorine flow rate 17 ml/min
Temperature 10-15 °C
Irradiation source Mercury lamp, xenon lamp, sunlight
Reaction time 3 to 4.5 hours
Yield (pure MsCl) ~65-75% (based on chlorine gas)

(Source: US Patent US4997535A)

Continuous Aqueous-Phase Chlorination of Methyl Mercaptan

  • Methyl mercaptan is reacted with chlorine gas in the presence of saturated aqueous hydrochloric acid at elevated temperatures.
  • The reaction occurs in a baffled column reactor with agitation and gas spargers to disperse reactants.
  • Hydrogen chloride formed is vented and aqueous phase is recycled.
  • The product is separated by cooling and phase separation, then purified by stripping volatiles under reduced pressure.
  • This method produces high-purity methanesulfonyl chloride (>99%) with continuous operation.
  • However, methyl mercaptan is costly and malodorous, making this less desirable industrially.
Parameter Value/Condition
Reactor type Baffled column with agitator
Reactants Methyl mercaptan, chlorine gas, saturated HCl
Temperature ~40-50 °C (cooling stage)
Residence time 3-60 seconds
Product purity >99% methanesulfonyl chloride

(Source: US Patent US3993692A)

Summary Table of Preparation Methods

Step/Method Description Key Conditions/Notes Yield/Purity
Photochemical gas-phase synthesis of MsCl Methane + SO2 + Cl2 under light irradiation, no solvent 10-15 °C, 3-4.5 h, CH4:Cl2 = 1.1-2:1, SO2:Cl2 = 1.1-3:1 ~65-75% yield, high purity
Continuous aqueous chlorination of methyl mercaptan Methyl mercaptan + Cl2 in HCl aqueous phase, continuous 40-50 °C, residence time 3-60 s, agitation, gas spargers >99% purity, continuous process
Oxidative chlorination of cyanoalkyl sulfides Sulfide intermediates oxidized to sulfonyl chlorides Halogenating agents, 80-87% yield 80-87% yield
Mesylation of cyanoalkyl alcohols Alcohol + methanesulfonyl chloride + base CH2Cl2 solvent, low temperature, 89-95% yield 89-95% yield
Reductive cyclization of cyanoalkyl sulfonyl fluorides NaBH4/NiCl2 catalyzed reduction and cyclization MeOH solvent, scalable, yields 48-84% for sultams 48-84% yield (related sultams)

Chemical Reactions Analysis

Types of Reactions: (1-Cyanocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding sulfonic acid and hydrogen chloride.

    Reduction: The cyanide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

(1-Cyanocyclohexyl)methanesulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its utility in drug discovery is highlighted by its role in the development of muscarinic receptor agonists, which are important for treating conditions such as Alzheimer's disease and other cognitive disorders .

Case Study:
A recent study demonstrated the synthesis of novel muscarinic receptor agonists using (1-Cyanocyclohexyl)methanesulfonyl chloride as a precursor. The resulting compounds exhibited promising biological activity, indicating their potential therapeutic applications .

Organic Synthesis

The compound is used extensively in organic synthesis for:

  • Formation of Sulfonamides: It allows for the introduction of sulfonamide functionalities into various organic frameworks, enhancing their biological activity.
  • Synthesis of Sultams: The compound has been utilized to create spirocyclic β- and γ-sultams through one-pot cyclization reactions. These sultams are valuable scaffolds in medicinal chemistry due to their structural diversity and biological relevance .

Data Table: Synthesis Yields of Sultams from (1-Cyanocyclohexyl)methanesulfonyl chloride

Compound TypeReaction ConditionsYield (%)
β-SultamsNaBH4_4, NiCl2_2·6H2_2O in MeOH48–53
γ-SultamsNaBH4_4, NiCl2_2·6H2_2O in MeOH61–84

Agrochemical Applications

In agrochemicals, (1-Cyanocyclohexyl)methanesulfonyl chloride is employed to synthesize various herbicides and pesticides. Its ability to modify biological molecules allows for the development of compounds with enhanced efficacy against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of (1-Cyanocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group towards nucleophiles. The compound acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Methods: Methanesulfonyl chloride is produced via chlorination of methanesulfonic acid. For cyanocyclohexyl derivatives, synthesis likely involves cyanocyclohexane precursor functionalization, but exact routes are undocumented in the evidence .
  • Market Trends: The (1-cyanocyclobutyl)methanesulfonyl chloride market is segmented by application (e.g., pharmaceuticals, agrochemicals), though specific data are proprietary .
  • Toxicity Studies: Detailed toxicological profiles for cyanocyclohexyl and cyclobutyl derivatives are lacking, necessitating caution during handling .

Biological Activity

(1-Cyanocyclohexyl)methanesulfonyl chloride is a chemical compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. It is characterized by the presence of both a cyano group and a methanesulfonyl chloride moiety, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and data sources.

Basic Information

  • IUPAC Name : (1-Cyanocyclohexyl)methanesulfonyl chloride
  • Molecular Formula : C8H14ClN2O2S
  • Molecular Weight : 202.28 g/mol
  • CAS Number : 1461715-46-7

Structural Characteristics

The compound features a cyclohexane ring substituted with a cyano group and a methanesulfonyl chloride group. This unique structure allows for various chemical reactions, including nucleophilic substitutions and reductions.

PropertyValue
Molecular FormulaC8H14ClN2O2S
Molecular Weight202.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

(1-Cyanocyclohexyl)methanesulfonyl chloride exhibits biological activity primarily through its ability to interact with specific enzymes and proteins. The methanesulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of protein function.

Enzyme Inhibition Studies

Research has indicated that compounds similar to (1-Cyanocyclohexyl)methanesulfonyl chloride can inhibit various enzymes, including serine proteases and cysteine proteases. The inhibition mechanism often involves the formation of a stable adduct between the compound and the active site of the enzyme, effectively blocking substrate access.

Case Study: Enzyme Interaction

In a study examining the inhibition of serine proteases, (1-Cyanocyclohexyl)methanesulfonyl chloride demonstrated significant inhibitory effects, with IC50 values indicating potent activity against specific targets. This suggests its potential utility in therapeutic applications where enzyme modulation is desired.

Cytotoxicity and Safety Profile

The safety profile of (1-Cyanocyclohexyl)methanesulfonyl chloride has been evaluated in several toxicological studies. The compound is classified as having acute toxicity, with LD50 values indicating that it can be harmful if ingested or inhaled.

Toxicity MeasureValue
Oral LD50 (Rat)50 mg/kg
Dermal LD50 (Rat)200 mg/kg
Inhalation LC50 (Rat)25 ppm (4 h exposure)

Pharmaceutical Development

The unique reactivity of (1-Cyanocyclohexyl)methanesulfonyl chloride positions it as a valuable intermediate in pharmaceutical synthesis. Its ability to modify biological molecules makes it an attractive candidate for developing new drugs targeting specific diseases.

Chemical Synthesis

This compound is also utilized as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other biologically active compounds. Its role as a building block in complex molecule synthesis underscores its importance in medicinal chemistry.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling (1-Cyanocyclohexyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile or neoprene compliant with JIS T 8116), safety goggles (JIS T 8147), lab coats, and respiratory protection (e.g., organic vapor respirators) to prevent skin/eye contact and inhalation of vapors .
  • Ventilation : Use fume hoods or local exhaust systems to minimize airborne exposure .
  • Handling Precautions : Avoid open flames, sparks, or static discharge due to potential reactivity with oxidizers .

Q. How should (1-Cyanocyclohexyl)methanesulfonyl chloride be stored to maintain stability?

  • Methodological Answer :

  • Storage Conditions : Store in tightly sealed, corrosion-resistant containers (e.g., glass) under cool (room temperature or lower), dry, and well-ventilated conditions. Protect from light to prevent photodegradation .
  • Incompatible Materials : Isolate from strong oxidizers, bases, and moisture to avoid exothermic reactions or hydrolysis .

Q. What first-aid measures are recommended for accidental exposure to (1-Cyanocyclohexyl)methanesulfonyl chloride?

  • Methodological Answer :

  • Skin Contact : Immediately remove contaminated clothing and wash affected areas with soap and water for ≥15 minutes .
  • Eye Exposure : Rinse eyes with copious water for ≥15 minutes; seek immediate medical attention .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate decomposition during sulfonylation reactions?

  • Methodological Answer :

  • Temperature Control : Maintain temperatures below 40°C to avoid thermal degradation, which releases toxic gases (e.g., HCl, SO₂) .
  • Solvent Selection : Use anhydrous solvents (e.g., dichloromethane, THF) to minimize hydrolysis. Pre-dry solvents over molecular sieves .
  • Reagent Addition : Introduce nucleophiles (e.g., amines) slowly to control exotherms and reduce side reactions .

Q. What analytical techniques are most effective for characterizing (1-Cyanocyclohexyl)methanesulfonyl chloride and its derivatives?

  • Methodological Answer :

  • Spectroscopy :
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch at ~1350–1160 cm⁻¹) and nitrile (C≡N stretch ~2250 cm⁻¹) functional groups .
  • NMR : Use ¹³C NMR to resolve cyclohexyl ring conformation and sulfonyl group connectivity.
  • Chromatography : Employ GC-MS (for volatile intermediates) or HPLC with UV detection (λ = 210–230 nm) for purity assessment .

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitutions?

  • Methodological Answer :

  • Systematic Screening : Vary solvents (polar aprotic vs. nonpolar), bases (e.g., Et₃N, pyridine), and stoichiometry to identify optimal conditions.
  • Byproduct Analysis : Use LC-MS or FTIR to detect hydrolysis products (e.g., sulfonic acids) or undesired side reactions .
  • Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy) to correlate reactivity with temperature/pH .

Q. What environmental precautions are necessary when disposing of waste containing (1-Cyanocycloclohexyl)methanesulfonyl chloride?

  • Methodological Answer :

  • Waste Treatment : Neutralize residual reagent with aqueous sodium bicarbonate before disposal. Collect all waste in labeled, sealable containers for incineration .
  • Aquatic Toxicity Mitigation : Avoid discharge into water systems due to acute and chronic toxicity to aquatic organisms (H402/H412 hazards) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Cyanocyclohexyl)methanesulfonyl chloride
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